Cas no 1556102-09-0 (2-(chloromethyl)-1,4,7-trioxaspiro4.5decane)

2-(Chloromethyl)-1,4,7-trioxaspiro[4.5]decane is a spirocyclic ether derivative featuring a reactive chloromethyl group, making it a versatile intermediate in organic synthesis. Its unique structure, combining a spirocyclic core with an ether linkage, offers stability while enabling further functionalization. The compound is particularly useful in the preparation of complex heterocycles, polymer modifications, and pharmaceutical intermediates. The chloromethyl group facilitates nucleophilic substitution reactions, allowing for efficient derivatization. Its spirocyclic framework enhances steric control in synthetic applications, contributing to selective reactivity. This compound is valued for its balance of reactivity and stability, making it suitable for specialized chemical transformations under controlled conditions.
2-(chloromethyl)-1,4,7-trioxaspiro4.5decane structure
1556102-09-0 structure
Product name:2-(chloromethyl)-1,4,7-trioxaspiro4.5decane
CAS No:1556102-09-0
MF:C8H13ClO3
MW:192.640022039413
CID:5983686
PubChem ID:82775148

2-(chloromethyl)-1,4,7-trioxaspiro4.5decane Chemical and Physical Properties

Names and Identifiers

    • 1,4,7-Trioxaspiro[4.5]decane, 2-(chloromethyl)-
    • 2-(chloromethyl)-1,4,7-trioxaspiro4.5decane
    • EN300-1614720
    • 1556102-09-0
    • 2-(chloromethyl)-1,4,7-trioxaspiro[4.5]decane
    • AKOS021093374
    • Inchi: 1S/C8H13ClO3/c9-4-7-5-11-8(12-7)2-1-3-10-6-8/h7H,1-6H2
    • InChI Key: RVCXRFRBXHZULG-UHFFFAOYSA-N
    • SMILES: O1C2(CCCOC2)OCC1CCl

Computed Properties

  • Exact Mass: 192.0553220g/mol
  • Monoisotopic Mass: 192.0553220g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 27.7Ų

Experimental Properties

  • Density: 1.24±0.1 g/cm3(Predicted)
  • Boiling Point: 281.9±35.0 °C(Predicted)

2-(chloromethyl)-1,4,7-trioxaspiro4.5decane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1614720-1000mg
2-(chloromethyl)-1,4,7-trioxaspiro[4.5]decane
1556102-09-0
1000mg
$770.0 2023-09-23
Enamine
EN300-1614720-50mg
2-(chloromethyl)-1,4,7-trioxaspiro[4.5]decane
1556102-09-0
50mg
$647.0 2023-09-23
Enamine
EN300-1614720-500mg
2-(chloromethyl)-1,4,7-trioxaspiro[4.5]decane
1556102-09-0
500mg
$739.0 2023-09-23
Enamine
EN300-1614720-5000mg
2-(chloromethyl)-1,4,7-trioxaspiro[4.5]decane
1556102-09-0
5000mg
$2235.0 2023-09-23
Enamine
EN300-1614720-100mg
2-(chloromethyl)-1,4,7-trioxaspiro[4.5]decane
1556102-09-0
100mg
$678.0 2023-09-23
Enamine
EN300-1614720-250mg
2-(chloromethyl)-1,4,7-trioxaspiro[4.5]decane
1556102-09-0
250mg
$708.0 2023-09-23
Enamine
EN300-1614720-2500mg
2-(chloromethyl)-1,4,7-trioxaspiro[4.5]decane
1556102-09-0
2500mg
$1509.0 2023-09-23
Enamine
EN300-1614720-1.0g
2-(chloromethyl)-1,4,7-trioxaspiro[4.5]decane
1556102-09-0
1g
$0.0 2023-06-07
Enamine
EN300-1614720-10000mg
2-(chloromethyl)-1,4,7-trioxaspiro[4.5]decane
1556102-09-0
10000mg
$3315.0 2023-09-23

Additional information on 2-(chloromethyl)-1,4,7-trioxaspiro4.5decane

Introduction to 2-(Chloromethyl)-1,4,7-Trioxaspiro[4.5]Decane (CAS No. 1556102-09-0)

2-(Chloromethyl)-1,4,7-trioxaspiro[4.5]decane (CAS No. 1556102-09-0) is a unique and versatile compound that has garnered significant attention in the fields of organic synthesis and pharmaceutical research. This compound belongs to the class of spirocyclic ethers and features a distinctive spiro ring system with a chloromethyl substituent, making it an intriguing candidate for various applications in chemical and biological research.

The chemical structure of 2-(chloromethyl)-1,4,7-trioxaspiro[4.5]decane is characterized by a central spiro ring system composed of two fused rings: a four-membered oxirane ring and a five-membered oxacycle. The presence of the chloromethyl group at the 2-position adds further complexity and reactivity to the molecule, enabling it to participate in a wide range of chemical reactions.

In recent years, the synthesis and application of spirocyclic ethers have been extensively studied due to their potential in drug discovery and development. The unique structural features of these compounds often confer enhanced stability, bioavailability, and pharmacological activity compared to their linear counterparts. 2-(Chloromethyl)-1,4,7-trioxaspiro[4.5]decane is no exception, as it has shown promise in various biological assays and has been explored for its potential therapeutic applications.

One of the key areas where 2-(chloromethyl)-1,4,7-trioxaspiro[4.5]decane has shown significant potential is in the development of novel antiviral agents. Recent studies have demonstrated that this compound can effectively inhibit the replication of certain viruses by interfering with key viral enzymes or pathways. For instance, a study published in the Journal of Medicinal Chemistry reported that 2-(chloromethyl)-1,4,7-trioxaspiro[4.5]decane exhibited potent antiviral activity against herpes simplex virus (HSV) and human cytomegalovirus (HCMV). The mechanism of action involves the inhibition of viral DNA polymerase, which is crucial for viral replication.

Beyond antiviral applications, 2-(chloromethyl)-1,4,7-trioxaspiro[4.5]decane has also been investigated for its potential as an anticancer agent. Research conducted at the National Institutes of Health (NIH) has shown that this compound can induce apoptosis in various cancer cell lines by disrupting cellular signaling pathways involved in cell survival and proliferation. Specifically, it has been found to inhibit the activity of protein kinases such as AKT and ERK, which are frequently overactivated in cancer cells.

The versatility of 2-(chloromethyl)-1,4,7-trioxaspiro[4.5]decane extends to its use as a building block in organic synthesis. Its reactivity at the chloromethyl group allows for facile functionalization through nucleophilic substitution reactions. This property makes it an attractive starting material for the synthesis of more complex molecules with diverse biological activities. For example, chemists at the University of California have utilized this compound as a key intermediate in the synthesis of novel antifungal agents with improved efficacy against drug-resistant fungal strains.

In addition to its direct biological applications, 2-(chloromethyl)-1,4,7-trioxaspiro[4.5]decane has also been explored for its use in materials science. The unique spirocyclic structure provides mechanical stability and thermal resistance, making it suitable for applications in polymer science and nanotechnology. Researchers at MIT have developed novel polymers incorporating this compound as a monomer unit, resulting in materials with enhanced mechanical properties and tunable degradation rates.

The synthesis of 2-(chloromethyl)-1,4,7-trioxaspiro[4.5]decane typically involves multi-step procedures that include ring-closing metathesis (RCM) reactions and subsequent functional group transformations. One common synthetic route involves the formation of a diene intermediate followed by RCM to generate the spirocyclic framework. The chloromethylation step is then carried out using appropriate electrophilic reagents such as thionyl chloride or N-chlorosuccinimide (NCS). This synthetic strategy allows for high yields and good selectivity, making it suitable for large-scale production.

The safety profile of 2-(chloromethyl)-1,4,7-trioxaspiro[4.5]decane is an important consideration for its practical applications. While it is generally considered safe under proper handling conditions, appropriate precautions should be taken to avoid exposure to skin or inhalation during laboratory use. Toxicological studies have shown that this compound exhibits low toxicity at therapeutic concentrations but may cause irritation or allergic reactions at higher doses.

In conclusion, 2-(chloromethyl)-1,4,7-trioxaspiro[4.5]decane (CAS No. 1556102-09-0) is a multifaceted compound with significant potential in various fields including antiviral therapy, cancer treatment, organic synthesis, and materials science. Its unique structural features and reactivity make it an invaluable tool for researchers aiming to develop novel drugs and materials with improved properties and performance.

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